molecular formula C12H13ClN2O4 B4959463 2-chloro-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide

2-chloro-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4959463
M. Wt: 284.69 g/mol
InChI Key: ODITUXZCDVCDMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to 2-chloro-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide, often involves multi-step reactions that include nitration, chlorination, and amidation processes. For example, benzamides can be synthesized through the refluxing of corresponding nitrobenzamide with reagents like thionyl chloride in dry toluene, followed by treatment with specific acids in the presence of triethylamine (A. Saeed, Shahid Hussain, N. Abbas, M. Bolte, 2010).

Molecular Structure Analysis

Molecular structure analysis via crystallography reveals the spatial arrangement of atoms within a molecule, providing insights into the compound's geometric parameters. Studies on similar benzamide derivatives have shown that these compounds crystallize in specific space groups, with detailed measurements of unit cell dimensions and dihedral angles between aromatic rings (A. Saeed, Shahid Hussain, U. Flörke, 2008). This data is crucial for understanding the physical and chemical behavior of the compound.

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cyclization, nitration, and chlorination, which modify their chemical structure and properties. These reactions are essential for the synthesis of heterocyclic compounds and the development of pharmaceutical agents. For instance, nitration and chlorination are critical steps in synthesizing antitubercular benzothiazinones, highlighting the compound's reactivity and potential for drug development (A. Richter, R. Goddard, Tom Schlegel, P. Imming, R. W. Seidel, 2021).

properties

IUPAC Name

2-chloro-5-nitro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c13-11-4-3-8(15(17)18)6-10(11)12(16)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODITUXZCDVCDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide

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